Dicentrine is an aporphine alkaloid primarily isolated from the roots of various plant species, predominantly within the Lauraceae family, such as Lindera megaphylla [, , , , , , ] and Ocotea puberula [, , ]. As a secondary metabolite, it plays a role in the plant's defense mechanisms. In scientific research, dicentrine serves as a valuable tool for investigating various biological processes and holds potential for therapeutic applications due to its diverse pharmacological activities [].
Dicentrine is primarily extracted from plants such as Stephania tetrandra and Stephania venosa. These plants are traditionally used in herbal medicine for their analgesic and anti-inflammatory properties. The extraction of dicentrine typically involves solvent extraction techniques followed by chromatographic methods for purification.
Dicentrine falls under the category of isoquinoline alkaloids, which are known for their diverse biological activities. Other related compounds include tetrandrine and fangchinoline, which are also derived from Stephania species and share similar structural features.
The synthesis of dicentrine can be achieved through various methods, including:
The extraction process typically includes:
For synthetic approaches, methodologies may involve:
Dicentrine has a complex molecular structure characterized by a bicyclic system. Its chemical formula is , indicating it contains 18 carbon atoms, 21 hydrogen atoms, and one nitrogen atom. The specific arrangement of these atoms contributes to its biological activity.
The molecular weight of dicentrine is approximately 265.37 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity during synthesis and extraction processes.
Dicentrine can undergo various chemical reactions typical for isoquinoline alkaloids:
These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure high yields and selectivity. For example, oxidation reactions may utilize oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Dicentrine exerts its biological effects primarily through modulation of apoptotic pathways in cancer cells. It has been shown to potentiate tumor necrosis factor-alpha (TNF-α)-induced apoptosis in lung adenocarcinoma cells (A549), enhancing cell death through caspase-dependent mechanisms.
Research indicates that dicentrine inhibits the expression of anti-apoptotic proteins and reduces cell invasion capabilities by affecting signaling pathways associated with metastasis. Studies also highlight its role in inhibiting nuclear factor kappa B (NF-κB) activation, which is crucial in inflammatory responses.
Dicentrine typically appears as a yellow needle-like crystalline powder with low solubility in water but solubility in organic solvents like chloroform and pyridine. Its melting point ranges between 168–170 °C.
The compound exhibits basic characteristics due to the presence of a nitrogen atom in its structure. Its reactivity profile allows it to participate in various chemical transformations relevant for medicinal chemistry applications.
Dicentrine has been investigated for several potential applications:
Dicentrine functions as a potent and selective α1-adrenoceptor antagonist in vascular smooth muscle. In rat isolated thoracic aorta, it competitively antagonizes noradrenaline-induced vasoconstriction with a pA₂ value of 8.19 ± 0.09 and phenylephrine-induced constriction with a pA₂ of 9.01 ± 0.10. These effects persist in endothelium-denuded aorta, confirming its direct action on vascular smooth muscle rather than endothelial mediators [2] [7].
Table 1: Pharmacological Profile of Dicentrine as an α₁-Adrenoceptor Antagonist
Parameter | Dicentrine | Prazosin | Phentolamine |
---|---|---|---|
pA₂ (Noradrenaline) | 8.19 ± 0.09 | 10.60 ± 0.10 | 7.53 ± 0.10 |
pA₂ (Phenylephrine) | 9.01 ± 0.10 | - | - |
Inositol Phosphate Inhibition | 3-10 μM (complete suppression) | 3 μM (complete suppression) | Not reported |
Mechanistically, dicentrine suppresses noradrenaline (3 μM)-induced inositol monophosphate formation in rat aorta at concentrations of 3-10 μM, comparable to the effect of 3 μM prazosin. This indicates its interference with Gq-protein-coupled receptor signaling downstream of α₁-adrenoceptor activation [7]. Importantly, dicentrine (≤30 μM) exhibits high receptor specificity: It does not inhibit contractions induced by thromboxane agonist U-46619, angiotensin II, high potassium, or carbachol, confirming selective α₁-adrenergic blockade without broader effects on voltage-gated calcium channels or other Gq-coupled receptors [2] [7]. These properties underpin its antihypertensive and anti-arrhythmic activities observed in vivo, positioning it as a natural template for cardiovascular drug development.
Dicentrine exhibits pronounced TRPA1-dependent antinociceptive effects, particularly in inflammatory pain models. In mice with Complete Freund's Adjuvant (CFA)-induced inflammation, oral administration of S-(+)-dicentrine (100 mg/kg) reversed mechanical and cold hypersensitivity but not heat hypersensitivity. This selective effect suggested TRPA1 involvement, as TRPA1 is critically involved in mechanical and cold transduction during inflammation [3].
Further mechanistic studies demonstrated that dicentrine (100 mg/kg, p.o.) inhibited nociceptive responses to intraplantar cinnamaldehyde (a TRPA1 activator) but not capsaicin (a TRPV1 activator). Intraplantar co-administration of dicentrine (100 μg/paw) with cinnamaldehyde reduced spontaneous nociception and cold hypersensitivity, confirming peripheral TRPA1 antagonism [3]. The compound's efficacy in chronic inflammatory pain without motor impairment highlights its potential as a targeted analgesic, especially given TRPA1's role in pathological cold hypersensitivity and mechanical allodynia during neuropathic and inflammatory states [3] [10].
Dicentrine suppresses inflammatory responses through multilevel inhibition of pro-inflammatory signaling cascades. In macrophages, pre-treatment with dicentrine inhibits lipopolysaccharide (LPS)-induced phosphorylation of:
This blockade subsequently reduces the activation and nuclear translocation of:
Downstream, dicentrine significantly decreases expression of:
Dicentrine demonstrates selective stabilization of oncogenic G-quadruplex (G4) DNA structures, particularly at telomeric sequences and promoter regions of cancer-related genes. Using the G4-Controlled Pore Glass (G4-CPG) assay, dicentrine exhibited high affinity for:
Table 2: Biophysical Profile of Dicentrine’s G-Quadruplex Interactions
G-Quadruplex Type | Binding Constant (Kb, M⁻¹) | Selectivity vs. Duplex DNA | Thermal Stabilization (ΔTm, °C) |
---|---|---|---|
Telomeric (Tel26) | ~10⁶ | >10-fold | >15 |
c-myc promoter | ~10⁶ | >10-fold | ~10 |
Control duplex | ~10⁵ | Reference | <5 |
Molecular dynamics simulations revealed dicentrine preferentially binds the groove of telomeric G4s and the outer G-tetrad of c-myc G4s, explaining structural selectivity. Biologically, this binding translates to potent telomerase inhibition and suppression of cancer cell proliferation (IC₅₀ in low micromolar range). In vivo, intraperitoneal administration (100 μg twice weekly) significantly inhibited tumor incidence of K562 leukemia cells in SCID mice [4]. The compound induces cell cycle arrest and apoptosis in cancer cells while sparing non-cancerous cells, highlighting its therapeutic selectivity based on differential G4 expression in malignant cells.
Dicentrine exhibits moderate acetylcholinesterase inhibitory activity with potential implications for neurodegenerative disorders like Alzheimer's disease (AD). Using Ellman’s assay, dicentrine inhibited AChE with an IC₅₀ value of 93.5 μg/mL [1]. While less potent than its derivative dehydrodicentrine (IC₅₀ = 2.98 μM), this activity remains physiologically relevant [1].
AChE inhibition elevates synaptic acetylcholine levels, counteracting the cholinergic deficit in AD. Beyond symptomatic benefits, emerging evidence suggests AChE inhibitors like dicentrine may exert disease-modifying effects by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7